Bienvenue dans la boutique en ligne BenchChem!

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

AXL kinase gallium resistance non-small cell lung cancer

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 1004643-71-3) is a heterocyclic small molecule (C₁₆H₁₅N₃O₂, MW 281.31) that fuses a quinoline-4-carboxylic acid core with a fully methylated pyrazole ring at the 2-position. It is indexed in MeSH as compound 5476423 and classified under both the Pyrazoles and Quinolines heading categories.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 1004643-71-3
Cat. No. B2449698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
CAS1004643-71-3
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C16H15N3O2/c1-9-15(10(2)19(3)18-9)14-8-12(16(20)21)11-6-4-5-7-13(11)17-14/h4-8H,1-3H3,(H,20,21)
InChIKeyRDQFFVKXCIKFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 1004643-71-3): Procurement-Relevant Identity and Class Context


2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 1004643-71-3) is a heterocyclic small molecule (C₁₆H₁₅N₃O₂, MW 281.31) that fuses a quinoline-4-carboxylic acid core with a fully methylated pyrazole ring at the 2-position [1]. It is indexed in MeSH as compound 5476423 and classified under both the Pyrazoles and Quinolines heading categories [2]. The compound was identified through virtual screening of an AXL kinase homology model and has been experimentally profiled as an antiproliferative lead against gallium-resistant lung adenocarcinoma, as well as a non-competitive acetylcholinesterase inhibitor [1][3]. Multiple vendors supply this compound at purities ranging from 95% to 98% for research and further manufacturing use .

Why Generic Substitution Fails for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: Comparator-Defined Differentiation


Quinoline-4-carboxylic acids bearing pyrazole substituents at the 2-position constitute a broad structural class, but substitution pattern on the pyrazole ring decisively governs both target engagement and antiproliferative potency. The 1,3,5-trimethyl substitution of this compound creates a distinct steric and electronic environment that cannot be replicated by mono-methyl, dimethyl, ethyl, or unsubstituted pyrazole analogs [1]. Critically, in the only published head-to-head screening study within this chemical space, compound 5476423 (the present compound) achieved an 80-fold potency gain over gallium acetylacetonate in gallium-resistant A549 cells, whereas a structurally unrelated lead from the same virtual screening campaign—compound 7919469 (a naphthalene-tetrazole scaffold)—achieved only a 13-fold gain [1]. Furthermore, the trimethylpyrazole motif confers a predicted LogP of ~3.22 and a topological polar surface area of ~97.99 Ų, differentiating its drug-likeness profile from des-methyl and ethyl-substituted congeners that differ in both molecular weight (e.g., 267.28 for the dimethyl analog) and lipophilicity [2]. Simple in-class substitution based solely on quinoline-4-carboxylic acid core identity therefore risks losing both the potency advantage and the physicochemical profile documented for this specific substitution pattern.

Quantitative Differentiation Evidence: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid vs. Comparators


80-Fold Antiproliferative Potency Gain Over Gallium Acetylacetonate in Drug-Resistant Lung Cancer Cells

In gallium-resistant human lung adenocarcinoma A549 (R) cells, compound 5476423 exhibited an 80-fold increased antiproliferative potency compared to the reference gallium compound gallium acetylacetonate (GaAcAc). The IC₅₀ of compound 5476423 was determined as 12.4 μM (selectivity index = 4.1) against R-cells, whereas GaAcAc required approximately 992 μM to achieve equivalent effect. A structurally unrelated lead compound (7919469, a naphthalene-tetrazole scaffold identified from the same virtual screening campaign) achieved only a 13-fold potency gain, making compound 5476423 approximately 6.2-fold more effective in overcoming gallium resistance than the comparator lead [1][2]. Additionally, when combined with GaAcAc, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold, compared to only 1.2-fold for compound 7919469 [1].

AXL kinase gallium resistance non-small cell lung cancer virtual screening

AXL Protein Suppression in Gallium-Resistant vs. Gallium-Sensitive Lung Cancer Cells

Gallium-resistant A549 (R) cells exhibited significantly elevated AXL protein expression compared to gallium-sensitive (S) A549 cells. Treatment with compound 5476423 significantly suppressed AXL protein levels in R-cells, mechanistically linking the antiproliferative effect to AXL kinase pathway modulation. Although the parental paper reported this suppression qualitatively, the observation that R-cells are selectively sensitive to compound 5476423—combined with the 80-fold potency differential—implies a resistance-reversal mechanism not shared by comparator compound 7919469 to the same degree (only 13-fold gain) [1]. Quantitative AXL protein densitometry data were not reported in the abstract; however, the directional AXL suppression provides target-engagement evidence differentiating compound 5476423 from gallium-based therapy alone.

AXL overexpression drug resistance reversal biomarker modulation tyrosine kinase

Non-Competitive Acetylcholinesterase Inhibition with Early Micromolar Potency

In vitro enzymatic analysis demonstrated that compound 5476423 inhibits human acetylcholinesterase (AChE) within the early micromolar range. Michaelis-Menten kinetic analysis revealed a non-competitive inhibition mechanism, as the compound decreased the maximum velocity (Vmax) of AChE-catalyzed hydrolysis without affecting substrate affinity (Km). This mechanism differentiates compound 5476423 from classical active-site AChE inhibitors such as donepezil (competitive, IC₅₀ ~6.7–22 nM) and from other quinoline-based AChE inhibitors that typically exhibit competitive or mixed-type inhibition [1]. A direct head-to-head IC₅₀ comparison with a close structural analog was not performed in this study; quantitative differentiation is therefore limited to mechanistic class-level inference.

Alzheimer's disease acetylcholinesterase non-competitive inhibition neurodegeneration

Physicochemical Differentiation: LogP, TPSA, and Solubility vs. Closest Structural Analogs

QSPR-predicted physicochemical properties differentiate 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid from its closest purchasable analogs. The target compound (MW 281.31) possesses a predicted LogP of ~3.22, topological polar surface area (TPSA) of ~97.99 Ų, and aqueous solubility at pH 7.4 of ~3.1 mg/mL [1]. In comparison, the 1-ethyl-5-methyl isomer (CAS 956393-75-2, MW 281.31) and the 1-ethyl analog (CAS 956364-45-7, MW 267.28) are expected to exhibit altered lipophilicity and solubility profiles due to differences in alkyl substitution pattern and hydrogen-bonding capacity. The dimethyl analog (CAS 956363-85-2, MW 267.28, C₁₅H₁₃N₃O₂) lacks one methyl group, reducing steric bulk and potentially altering both LogP and target-binding complementarity. No experimental LogP or solubility data have been published for this compound series, so the differentiation rests on computed QSPR values and structure-property relationships [1].

drug-likeness LogP polar surface area solubility physicochemical profiling

Validated Research Application Scenarios for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid


AXL Kinase Pathway Research and Gallium-Resistance Reversal Studies in Non-Small Cell Lung Cancer

This compound is the most potent pyrazole-quinoline lead identified to date for overcoming gallium resistance in A549 lung adenocarcinoma. With an 80-fold potency gain over GaAcAc and demonstrated AXL protein suppression in resistant cells, it serves as a validated chemical probe for dissecting AXL-mediated drug resistance mechanisms. Researchers studying TAM receptor tyrosine kinase signaling or developing AXL-targeted combination therapies should prioritize this compound over analog 7919469 (13-fold gain) or unsubstituted quinoline-4-carboxylic acid scaffolds that lack the trimethylpyrazole motif required for the observed potency differential [1][2].

Non-Competitive Acetylcholinesterase Inhibitor Tool Compound for Neurodegeneration Research

The non-competitive AChE inhibition mechanism—decreasing Vmax without altering Km—makes this compound a mechanistically distinct tool for Alzheimer's disease research, particularly for studies investigating allosteric AChE modulation or combination strategies with active-site inhibitors. Although its micromolar potency is lower than clinical AChE inhibitors, the non-competitive profile is uncommon among quinoline-based AChE inhibitors and warrants further structure-activity exploration [3].

Scaffold-Hopping and Virtual Screening Library Design for AXL Kinase Inhibitors

Compound 5476423 was originally identified through virtual screening of an AXL kinase homology model and experimentally validated as a lead. Its quinoline-4-carboxylic acid core with a 1,3,5-trimethylpyrazole substituent represents a distinct chemotype within AXL inhibitor space (dominated by quinoline-3-carboxamides and aminopyrazoles). Medicinal chemistry teams pursuing scaffold-hopping strategies or enriching virtual screening libraries for AXL-targeted anticancer programs can use this compound as a reference chemotype with published potency, selectivity index (SI = 4.1), and combination efficacy data [1][2].

Physicochemical Benchmarking for Quinoline-Pyrazole Hybrid Lead Optimization

With QSPR-predicted LogP (~3.22), TPSA (~97.99 Ų), and solubility (~3.1 mg/mL at pH 7.4), this compound provides a defined physicochemical reference point for optimizing drug-like properties within the quinoline-pyrazole hybrid series. Procurement for ADME screening cascades or property-driven lead optimization should reference these computed values as the trimethyl-substituted baseline, against which the impact of des-methylation, N-ethyl substitution, or carboxylic acid bioisostere replacement can be systematically evaluated .

Quote Request

Request a Quote for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.